molecular formula C14H10O3S B2670637 6-Hydroxy-4-methyl-2-(2-thienylmethylene)benzo[b]furan-3-one CAS No. 903857-50-1

6-Hydroxy-4-methyl-2-(2-thienylmethylene)benzo[b]furan-3-one

Cat. No. B2670637
M. Wt: 258.29
InChI Key: NUNSVCCALSYRDO-GHXNOFRVSA-N
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Description

“6-Hydroxy-4-methyl-2-(2-thienylmethylene)benzo[b]furan-3-one” is a chemical compound with the molecular formula C14H10O3S . It is a type of benzofuran derivative .


Synthesis Analysis

The synthesis of benzofuran derivatives like “6-Hydroxy-4-methyl-2-(2-thienylmethylene)benzo[b]furan-3-one” can be achieved through various methods. One common method involves the metal-free cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans . Another method involves the use of hypervalent iodine reagents . Other methods include the use of ruthenium-catalyzed C- and O-allyl isomerization followed by ring-closing metathesis .


Molecular Structure Analysis

The molecular structure of “6-Hydroxy-4-methyl-2-(2-thienylmethylene)benzo[b]furan-3-one” consists of a benzofuran ring fused with a thiophene ring . The benzofuran ring is a five-membered ring made up of one oxygen atom and four carbon atoms, while the thiophene ring is a five-membered ring made up of one sulfur atom and four carbon atoms .


Chemical Reactions Analysis

Benzofuran derivatives like “6-Hydroxy-4-methyl-2-(2-thienylmethylene)benzo[b]furan-3-one” can undergo various chemical reactions. For instance, they can undergo oxidative cyclization when catalyzed by iodine (III) . They can also undergo hydroalkoxylation reactions when catalyzed by indium (III) halides .

Scientific Research Applications

Enzymatic Synthesis and Material Applications

Biobased polyesters, utilizing furan derivatives as rigid diol resembling aromatic monomers, have been synthesized enzymatically, suggesting applications in biodegradable materials and plastics. These furan polyesters exhibit desirable physical properties, highlighting the utility of furan compounds in materials science (Jiang et al., 2014).

Organic Synthesis and Heterocyclic Chemistry

Thieno-fused heterocycles, including thieno[3,2-b]pyrroles and thieno[3,2-b]furans, have been synthesized, indicating the role of thiophene derivatives in the development of novel organic molecules. These compounds have potential applications in drug discovery and development due to their structural diversity and functionality (Acharya et al., 2017).

Anticancer and Antiangiogenic Activities

Benzofuran derivatives have been evaluated for their anticancer and antiangiogenic activities. These compounds, targeting the colchicine site on tubulin, demonstrated potent in vitro and in vivo anticancer properties. This suggests that benzofuran derivatives, including those with similar structures to the compound , may have therapeutic applications in cancer treatment (Romagnoli et al., 2015).

Photophysical Properties and Sensing Applications

Certain furan and thiophene derivatives exhibit unique photophysical properties, making them suitable for applications in fluorescent probes and sensors. The solvent-dependent fluorescence response of these compounds allows for the detection of changes in environmental conditions, highlighting their potential in chemical sensing and environmental monitoring (Ercelen et al., 2002).

properties

IUPAC Name

(2Z)-6-hydroxy-4-methyl-2-(thiophen-2-ylmethylidene)-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O3S/c1-8-5-9(15)6-11-13(8)14(16)12(17-11)7-10-3-2-4-18-10/h2-7,15H,1H3/b12-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUNSVCCALSYRDO-GHXNOFRVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1C(=O)C(=CC3=CC=CS3)O2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC2=C1C(=O)/C(=C/C3=CC=CS3)/O2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Hydroxy-4-methyl-2-(2-thienylmethylene)benzo[b]furan-3-one

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